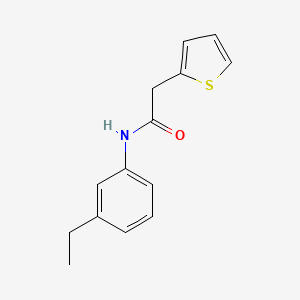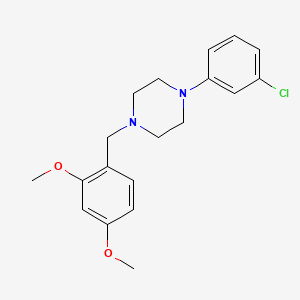
4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine, also known as BzNO2, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. BzNO2 has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the disruption of bacterial and fungal cell membranes, leading to cell death. 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in neurotransmitter signaling and melanin synthesis, respectively. 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine has also been found to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine in lab experiments is its broad spectrum of biological activities. 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine has been shown to exhibit potent antibacterial, antifungal, and anticancer properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine is its potential toxicity. 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine. One area of interest is the development of 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine, which may lead to the identification of new targets for drug development. Additionally, the potential applications of 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine in the treatment of other diseases, such as Alzheimer's and Parkinson's, warrant further investigation.
Synthesemethoden
The synthesis of 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine involves the reaction of 4-nitrobenzaldehyde with benzylamine in the presence of piperazine. The reaction is carried out under reflux conditions in anhydrous ethanol, and the resulting product is purified by recrystallization. The yield of 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine obtained through this method is approximately 75%.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 4-benzyl-N-(4-nitrobenzylidene)-1-piperazinamine has also been found to possess significant anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-22(24)18-8-6-16(7-9-18)14-19-21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHHVIKAXMTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)

![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)
![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)

![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)
